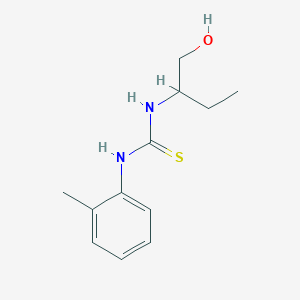
1-(1-Hydroxybutan-2-yl)-3-(2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(hydroxymethyl)propyl]-N’-(2-methylphenyl)thiourea is a chemical compound with the molecular formula C12H18N2OS and a molecular weight of 238.35 g/mol . This compound is known for its unique structure, which includes a thiourea group bonded to a hydroxymethylpropyl and a methylphenyl group. It has various applications in scientific research, particularly in chemistry and biology.
Preparation Methods
The synthesis of N-[1-(hydroxymethyl)propyl]-N’-(2-methylphenyl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 1-(hydroxymethyl)propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-(hydroxymethyl)propyl]-N’-(2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(hydroxymethyl)propyl]-N’-(2-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(hydroxymethyl)propyl]-N’-(2-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The hydroxymethyl and methylphenyl groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
N-[1-(hydroxymethyl)propyl]-N’-(2-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
N-phenylthiourea: Lacks the hydroxymethylpropyl group, making it less versatile in certain reactions.
N,N’-dimethylthiourea: Contains two methyl groups instead of the hydroxymethyl and methylphenyl groups, affecting its reactivity and applications.
N-(2-methylphenyl)-N’-phenylthiourea: Similar structure but lacks the hydroxymethyl group, which can influence its chemical properties and biological activities.
N-[1-(hydroxymethyl)propyl]-N’-(2-methylphenyl)thiourea stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C12H18N2OS |
|---|---|
Molecular Weight |
238.35g/mol |
IUPAC Name |
1-(1-hydroxybutan-2-yl)-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-3-10(8-15)13-12(16)14-11-7-5-4-6-9(11)2/h4-7,10,15H,3,8H2,1-2H3,(H2,13,14,16) |
InChI Key |
IBZQFPVECCBLOJ-UHFFFAOYSA-N |
SMILES |
CCC(CO)NC(=S)NC1=CC=CC=C1C |
Canonical SMILES |
CCC(CO)NC(=S)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















